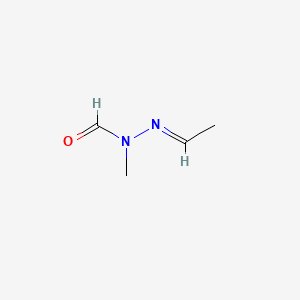
Stigmastenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmastenone is a naturally occurring steroidal compound with the molecular formula C29H48O and a molecular weight of 412.6908 g/mol . It is a derivative of stigmasterol and is found in various plant sources. This compound is known for its biological activities and has been the subject of numerous scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stigmastenone can be synthesized through the oxidation of stigmasterol. The process typically involves the use of oxidizing agents such as chromic acid or potassium permanganate under controlled conditions . The reaction is carried out in an organic solvent like acetone or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the extraction of stigmasterol from plant sources, followed by its chemical oxidation. The extraction process includes solvent extraction, purification, and crystallization steps to isolate stigmasterol, which is then oxidized to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Stigmastenone undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of more oxidized derivatives.
Reduction: Reduction of this compound can yield stigmasterol or other reduced forms.
Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: More oxidized steroids.
Reduction: Stigmasterol and other reduced steroids.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Stigmastenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Mécanisme D'action
The mechanism of action of stigmastenone involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in metabolic and signaling pathways. For example, this compound has been shown to influence the PI3K/Akt signaling pathway , which plays a crucial role in cell growth and survival . Additionally, it can induce apoptosis in cancer cells by generating mitochondrial reactive oxygen species .
Comparaison Avec Des Composés Similaires
Stigmastenone is structurally similar to other steroidal compounds such as:
Stigmasterol: A precursor of this compound with similar biological activities.
Sitosterol: Another plant sterol with comparable properties.
Ergosterol: A fungal sterol with distinct biological functions.
Uniqueness
This compound is unique due to its specific oxidation state and the presence of a carbonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
4736-55-4 |
|---|---|
Formule moléculaire |
C29H48O |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,19-22,24-27H,7,10-18H2,1-6H3/b9-8+/t20-,21-,22-,24+,25-,26+,27+,28+,29-/m1/s1 |
Clé InChI |
RTLUSWHIKFIQFU-DALQDKCESA-N |
SMILES isomérique |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |
SMILES canonique |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C |
melting_point |
170 °C |
Description physique |
Solid |
Solubilité |
Very soluble in benzene, ethyl ether, ethanol Soluble in the usual organic solvents |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)
![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)



![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)






![(3S,10S,13R,17R)-17-[(5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753410.png)
![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B10753418.png)
